molecular formula C18H16N2O5 B14761558 Thalidomide-5'-O-C3-alkyne

Thalidomide-5'-O-C3-alkyne

Cat. No.: B14761558
M. Wt: 340.3 g/mol
InChI Key: HOWOCGCULDGJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5’-O-C3-alkyne is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. Thalidomide itself has a controversial history due to its teratogenic effects, but its derivatives, including Thalidomide-5’-O-C3-alkyne, have been explored for various therapeutic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-O-C3-alkyne typically involves the modification of thalidomide through click chemistry. This process includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide-functionalized thalidomide derivative reacts with an alkyne group to form the desired compound . The reaction conditions often involve the use of copper sulfate and sodium ascorbate as catalysts in a suitable solvent like dimethyl sulfoxide (DMSO) or water.

Industrial Production Methods

Industrial production of Thalidomide-5’-O-C3-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5’-O-C3-alkyne undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Thalidomide-5’-O-C3-alkyne has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5’-O-C3-alkyne is unique due to its specific alkyne functional group, which allows for versatile chemical modifications and applications in click chemistry. This makes it a valuable tool in the development of targeted therapies and advanced research applications.

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-pent-4-ynoxyisoindole-1,3-dione

InChI

InChI=1S/C18H16N2O5/c1-2-3-4-9-25-11-5-6-12-13(10-11)18(24)20(17(12)23)14-7-8-15(21)19-16(14)22/h1,5-6,10,14H,3-4,7-9H2,(H,19,21,22)

InChI Key

HOWOCGCULDGJAG-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.